GPX-150 hydrochloride

Description

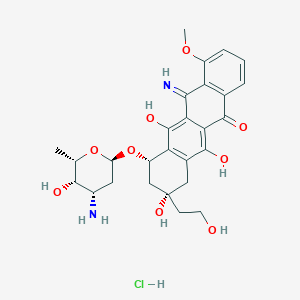

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

236095-24-2 |

|---|---|

Molecular Formula |

C27H33ClN2O9 |

Molecular Weight |

565.02 |

IUPAC Name |

(8R,10S)-10-(((2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-7,8,9,10-tetrahydrotetracen-5(12H)-one hydrchloride |

InChI |

InChI=1S/C27H32N2O9.ClH/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29;/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17+,23-,27-;/m0./s1 |

InChI Key |

QVPRMGHPBJJSRU-KMIOROQSSA-N |

SMILES |

O=C1C2=C(O)C(C[C@](CCO)(O)C[C@@H]3O[C@@H]4C[C@H](N)[C@@H](O)[C@H](C)O4)=C3C(O)=C2C(C5=C1C=CC=C5OC)=N.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MNPR-201; MNPR 201; MNPR201; CNDO1011; CNDO-1011; CNDO 1011; GPX150; GPX 150; GPX-150; GPX150 HCl; GPX150 hydrochloride; Camsirubicin HCl; Camsirubicin hydrochloride |

Origin of Product |

United States |

Discovery and Initial Characterization As a Doxorubicin Analog

GPX-150 hydrochloride was synthesized as part of a targeted effort to create a non-cardiotoxic anthracycline. drug-dev.com The initial characterization of GPX-150 focused on verifying that the structural modifications did not compromise its anticancer efficacy while successfully reducing its cardiotoxic potential. Preclinical studies were designed to directly compare the activity and toxicity of GPX-150 with doxorubicin (B1662922).

These early investigations revealed that GPX-150 retains the ability to intercalate into DNA and inhibit topoisomerase II, the primary mechanism of action for the anticancer effects of anthracyclines. drug-dev.com Importantly, these studies also provided the first evidence that GPX-150 was significantly less likely to cause the cardiac damage seen with doxorubicin, laying the groundwork for further preclinical and clinical development. nih.govmonopartx.com

Significance of Gpx 150 Hydrochloride in Addressing Specific Mechanistic Challenges

The significance of GPX-150 lies in its targeted approach to overcoming the key mechanistic challenges of anthracycline therapy. The cardiotoxicity of doxorubicin (B1662922) is believed to be mediated, at least in part, by its interaction with topoisomerase IIβ, an isoform of the enzyme that is prevalent in cardiomyocytes. nih.govnih.gov In contrast, the anticancer effects are primarily mediated through the inhibition of topoisomerase IIα, which is more abundant in proliferating cancer cells. drug-dev.comresearchgate.net

Preclinical research has demonstrated that GPX-150 is more selective for topoisomerase IIα over topoisomerase IIβ. nih.govnih.govdrug-dev.com This selectivity is a critical distinction from doxorubicin, which inhibits both isoforms. nih.govnih.gov By preferentially targeting the topoisomerase isoform associated with cancer cell proliferation, GPX-150 has the potential to maintain potent antitumor activity while sparing the heart muscle from the toxic effects of topoisomerase IIβ inhibition. nih.govdrug-dev.com

Table 1: Comparative Inhibitory Activity of Doxorubicin and GPX-150 on Topoisomerase II Isoforms

| Compound | IC50: Topoisomerase IIα (μmol/L) | IC50: Topoisomerase IIβ (μmol/L) |

| Doxorubicin | 3.8 | 40.1 |

| GPX-150 | 35.2 | Not Detectable |

| Data sourced from a correlative analysis in a phase II clinical study. wustl.edu |

Overview of Preclinical Research Trajectory and Theoretical Therapeutic Potential

Synthetic Pathways for 13-Deoxy, 5-Iminodoxorubicin (GPX-150)

The synthesis of GPX-150 involves a multi-step process starting from the parent compound, doxorubicin. A key transformation is the selective deoxygenation at the C-13 position and the introduction of an imine functionality at the C-5 position.

A patented method for the preparation of 5-imino-13-deoxy anthracycline derivatives provides a viable synthetic route. yale.edu This process begins with the conversion of doxorubicin to its 13-tosylhydrazone derivative. The subsequent reduction of this intermediate is a critical step. The process involves dissolving doxorubicin 13-tosylhydrazone hydrochloride in anhydrous methanol (B129727) in the presence of p-toluenesulfonic acid. The reduction is then carried out using sodium cyanoborohydride under gentle reflux conditions, typically between 68°C and 72°C, under a nitrogen atmosphere. yale.edu

Following the reduction, the reaction mixture is concentrated, and after a workup involving the addition of water and a halocarbon solvent, the crude product is purified by preparative chromatography to isolate the 13-deoxy anthracycline derivative. yale.edu To facilitate the introduction of the 5-imino group, the purified 13-deoxy derivative is protected with a tert-butoxycarbonyl (Boc) group. This N-Boc protected intermediate is then treated with ammonia (B1221849) to yield the N-Boc-5-imino-13-deoxy anthracycline. The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired 5-imino-13-deoxy anthracycline derivative, such as GPX-150. yale.edu

Elucidation of Reaction Mechanisms and Intermediates

The key transformation in the synthesis of GPX-150 is the reduction of the tosylhydrazone intermediate. The mechanism of tosylhydrazone reduction with sodium cyanoborohydride under acidic conditions can proceed through different pathways. One proposed mechanism involves the direct hydride attack on the protonated iminium ion formed from the tosylhydrazone. wikipedia.org The acidic medium facilitates the formation of this electrophilic intermediate, which is then readily attacked by the hydride reagent.

Alternatively, a tautomerization-then-reduction mechanism can occur. In this pathway, the tosylhydrazone first tautomerizes to an azohydrazine intermediate, which is then reduced by sodium cyanoborohydride. The prevailing mechanism can depend on the specific substrate and reaction conditions. For many aliphatic ketone tosylhydrazones, the direct hydride attack mechanism is favored. harvard.edu

The formation of the 5-imino group from the corresponding ketone with ammonia is a standard imination reaction, likely proceeding through the initial formation of a carbinolamine intermediate followed by dehydration.

Optimization of Synthetic Yields and Purity for Research Applications

The reported yield for the synthesis of 5-imino-13-deoxy anthracycline derivatives via the tosylhydrazone reduction route is in the range of 50% to 60%. yale.edu Optimization of such multi-step syntheses is crucial for providing sufficient material for research and potential clinical development. Key parameters for optimization include reaction time, temperature, stoichiometry of reagents, and purification methods.

For the reduction step, precise control of pH is important as the stability of sodium cyanoborohydride and the reactivity of the tosylhydrazone are pH-dependent. wikipedia.org The choice of solvent can also influence the reaction outcome. While the patent specifies anhydrous methanol, other solvent systems could potentially improve yield and selectivity. yale.edu

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For anthracyclines, derivatization at various positions of the tetracyclic ring system and the daunosamine (B1196630) sugar has been extensively explored to develop analogs with improved properties. hilarispublisher.combiomedpharmajournal.org

Design and Synthesis of Conformationally Restricted Analogs

The introduction of conformational constraints into a flexible molecule can lock it into a bioactive conformation, potentially leading to increased potency and selectivity. researchgate.net While specific examples for GPX-150 are not widely reported, the concept has been applied to other drug classes. For instance, conformationally restricted analogs of indomethacin (B1671933) have been synthesized to probe its biological activities. nih.gov

Introduction of Functional Groups to Probe Molecular Interactions

The introduction of various functional groups at specific positions of the doxorubicin molecule has been a key strategy in SAR studies. researchgate.nethilarispublisher.commdpi.com These modifications can probe the importance of hydrogen bonding, electrostatic interactions, and hydrophobic interactions for drug-target binding and cellular uptake.

For example, modifications at the 3'-amino group of the daunosamine sugar have led to the development of highly potent analogs. nih.gov The synthesis of analogs with different N-substituents can explore the steric and electronic requirements at this position. The introduction of fluorine atoms at positions 8 or 10 of the anthracycline ring has been investigated to potentially enhance the affinity for DNA intercalation sites. researchgate.net

The primary amine and hydroxyl groups on the doxorubicin scaffold are key sites for conjugation. These functional groups allow for the attachment of peptides or other moieties to create prodrugs or targeted drug delivery systems. acs.org Similar strategies could be applied to GPX-150 to further investigate its molecular interactions and potentially enhance its therapeutic index.

Stereochemical Control and Isolation of Enantiomeric/Diastereomeric Forms

The stereochemistry of anthracyclines is crucial for their biological activity. Doxorubicin itself has several stereocenters, and the specific configuration of the daunosamine sugar and its attachment to the aglycone are critical. The synthesis of doxorubicin analogs, including GPX-150, requires careful control of stereochemistry.

The glycosylation reaction, which forms the bond between the sugar moiety and the aglycone, is a key step where stereocontrol is essential. Various methods have been developed for the stereoselective synthesis of anthracycline glycosides. researchgate.netnih.govacs.orgnih.govuniversiteitleiden.nluniversiteitleiden.nl The use of specific glycosyl donors and promoters can favor the formation of the desired α-anomer. For instance, gold-catalyzed glycosylation has been shown to proceed with excellent stereoselectivity in the synthesis of doxorubicin/aclarubicin hybrids. acs.org The nature of protecting groups on the sugar donor can also influence the stereochemical outcome of the glycosylation.

The synthesis of a coherent set of configurational doxorubicin analogs featuring all possible stereoisomers of the daunosamine sugar has been reported, highlighting the importance of the stereochemistry at the 3'-amine and 4'-hydroxyl positions for cytotoxicity. nih.gov These studies underscore the necessity of robust methods for both stereoselective synthesis and the separation of any resulting diastereomeric mixtures. Chiral chromatography is a common technique for the isolation of enantiomeric and diastereomeric forms of chiral compounds, and would be a critical tool in the development of stereochemically pure GPX-150 analogs.

Scale-Up Considerations for Preclinical Research Material Production

The transition from laboratory-scale synthesis to the production of sufficient quantities of this compound for preclinical research necessitates careful consideration of various scale-up factors. This process is critical to ensure a consistent, safe, and efficient supply of the active pharmaceutical ingredient (API) for toxicological and efficacy studies. The inherent complexity of synthesizing doxorubicin analogs like GPX-150 presents several challenges that must be addressed during scale-up. uniroma1.itgoogle.comuniversiteitleiden.nl

A key aspect of preclinical material production is the development of a robust and reproducible synthetic route. For this compound, also known as 5-imino-13-deoxydoxorubicin hydrochloride, a patented synthesis method provides a foundational route. google.com This process involves the conversion of doxorubicin 13-tosylhydrazone hydrochloride in the presence of p-toluene sulfonic acid and sodium cyanoborohydride in anhydrous methanol. google.com The reaction is conducted at a gentle reflux, followed by purification steps. google.com

During the scale-up of this process for preclinical batches, several parameters must be optimized and controlled. These include reaction concentration, temperature control, and the rate of reagent addition. In a larger vessel, heat transfer can become less efficient, potentially leading to localized temperature variations that could affect reaction kinetics and impurity profiles. Therefore, the selection of appropriate reactor systems with efficient heating and cooling capabilities is crucial.

Purification is another significant challenge in the scale-up of GPX-150 production. While laboratory-scale synthesis might rely on techniques like preparative High-Performance Liquid Chromatography (HPLC), these methods can be costly and time-consuming for larger quantities. google.com For preclinical material production, developing a scalable purification strategy is essential. This may involve a combination of techniques such as crystallization, and column chromatography. The goal is to achieve the required purity specifications for preclinical studies while ensuring the process is economically viable and scalable for potential future clinical development.

For the Phase II clinical trial of GPX-150, the drug was supplied as a lyophilized powder in 50 mg vials. nih.gov The actual amount of GPX-150 per vial was precisely measured and documented on a Certificate of Analysis (CoA) for each manufacturing lot, indicating that a current Good Manufacturing Practice (cGMP) or a similar quality control system was in place. nih.gov This level of quality control is also critical for preclinical materials to ensure the reliability and reproducibility of toxicological and pharmacological data.

The stability of this compound is also a key consideration. The compound is sensitive to factors such as pH, heat, light, and metal ions. google.com During scale-up, the manufacturing process and storage conditions must be designed to minimize degradation and ensure the stability of the final product. For clinical trials, GPX-150 vials were protected from light and stored at temperatures between -25°C and -10°C. nih.gov

The table below outlines some of the key considerations and potential strategies for the scale-up of this compound synthesis for preclinical research material production.

| Parameter | Laboratory-Scale Approach | Scale-Up Considerations for Preclinical Production | Potential Strategies |

| Reaction Scale | Milligram to gram scale | Gram to kilogram scale | Staged scale-up batches to identify and address process issues. |

| Reaction Vessel | Round-bottom flasks | Jacketed glass or stainless-steel reactors | Selection of reactors with appropriate volume, agitation, and temperature control. |

| Temperature Control | Heating mantles, oil baths | Integrated heating/cooling systems | Precise monitoring and control of internal reaction temperature to ensure consistency. |

| Purification | Preparative HPLC google.com | Crystallization, column chromatography | Development of a multi-step purification process to remove impurities efficiently at a larger scale. |

| Drying | Rotary evaporator, vacuum oven | Filter-dryers, lyophilizers | Lyophilization can provide a stable, amorphous powder suitable for formulation. nih.gov |

| Analytical Control | HPLC, NMR, MS | In-process controls (IPCs), final product testing against specifications (CoA) | Implementation of robust analytical methods to monitor reaction progress and ensure final product quality. |

| Documentation | Laboratory notebook | Batch manufacturing records (BMRs) | Detailed documentation of all manufacturing steps and analytical results to ensure traceability and reproducibility. |

Detailed Structural Elucidation of this compound

The precise three-dimensional structure of this compound is fundamental to understanding its biological activity.

While detailed, publicly accessible spectra from advanced Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) studies dedicated specifically to this compound are limited, the principles of these techniques allow for a thorough characterization of its structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRAM-MS) would be used to confirm the elemental composition and exact mass of this compound. biorxiv.org Techniques such as electrospray ionization (ESI) would generate ions of the molecule, and their mass-to-charge ratio would be measured with high precision, confirming the molecular formula C₂₇H₃₃ClN₂O₉. nih.govrsc.org Tandem MS (MS/MS) experiments would involve fragmenting the parent ion and analyzing the resulting fragments to verify the connectivity of the tetracyclic core, the daunosamine sugar moiety, and the side chains, corroborating the structure determined by its synthesis. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are essential for determining the precise atomic connectivity and stereochemistry of the molecule. bruker.comdtu.dk

1D NMR (¹H and ¹³C): These spectra would provide information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would help to identify the different functional groups, such as the aromatic protons, the sugar protons, and the ethyl side chain.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework. COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, tracing the connectivity within the sugar ring and the aglycone. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, allowing for the connection of different structural fragments, such as linking the sugar moiety to the tetracyclic ring system. uoregon.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. dtu.dk

As of current research, a public crystal structure of this compound has not been reported. If available, X-ray crystallography would provide definitive, high-resolution data on the solid-state conformation of the molecule. This analysis would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking, which are crucial for the stability of the solid form. It would also definitively confirm the absolute stereochemistry at the six chiral centers. nih.gov

Spectroscopic Analysis (e.g., Advanced NMR, Mass Spectrometry) for Precise Atomic Connectivity and Configuration

Conformational Dynamics and Flexibility in Solution

The behavior of GPX-150 in a solution environment dictates its interaction with biological targets.

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of biomolecules at an atomic level of detail. nih.gov An MD simulation of GPX-150 would model the constant motion of every atom in the molecule over time, providing insights into its conformational flexibility. nih.govrsc.org Such simulations can predict how the structural modifications of GPX-150, compared to doxorubicin, affect its dynamic behavior. For instance, simulations could explore the flexibility of the tetracyclic ring system and the rotational freedom of the daunosamine sugar, which are critical for its intercalation into DNA and interaction with topoisomerase II. nih.gov By simulating the compound in a solvated environment, researchers can analyze its stable conformations and the energy barriers between them, offering a dynamic picture that complements static structural data. researchgate.net

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to the chiral structure of molecules, including the secondary structure of proteins and DNA. cureffi.orguconn.edu While CD is not typically used to determine the primary structure of a small molecule like GPX-150, it is invaluable for studying its interactions with biological macromolecules. By monitoring changes in the CD spectrum of DNA or topoisomerase II upon the addition of GPX-150, researchers can gain insight into the conformational changes induced by binding. For example, a change in the DNA CD spectrum would indicate intercalation of the drug, while a change in the protein's CD spectrum would suggest an alteration of its secondary structure upon complex formation. researchgate.net

Computational Modeling and Molecular Dynamics Simulations

Impact of the Hydrochloride Moiety on Molecular Behavior

The formulation of GPX-150 as a hydrochloride salt is a critical aspect that influences its physicochemical properties and molecular behavior. The hydrochloride (HCl) moiety is formed by the protonation of a basic functional group on the GPX-150 molecule, likely the primary amine on the daunosamine sugar, by hydrochloric acid. nih.govacs.org

This salt formation significantly impacts several properties:

Solubility and Stability: Converting the molecule into a hydrochloride salt generally increases its aqueous solubility and stability compared to the free base form. This is crucial for formulation and administration. nih.gov

Solid-State Structure: The presence of the chloride counter-ion introduces specific ionic interactions and hydrogen bonding networks within the crystal lattice. These interactions influence the solid-state packing and can be characterized by techniques like ³⁵Cl solid-state NMR (SSNMR). rsc.org SSNMR is particularly useful for fingerprinting hydrochloride salts of active pharmaceutical ingredients, even within complex dosage forms, as it can distinguish between different polymorphic forms based on the local environment of the chloride ion. rsc.org

Solution Behavior: In solution, the hydrochloride salt dissociates, yielding the protonated form of GPX-150 and a chloride ion. The protonated state of the amine group is essential for specific interactions with the negatively charged phosphate (B84403) backbone of DNA, facilitating the initial binding and subsequent intercalation process.

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms exact mass and elemental composition. |

| Tandem MS (MS/MS) | Provides structural fragment information to verify atomic connectivity. |

| 1D & 2D NMR Spectroscopy | Determines the complete chemical structure, bonding framework, and relative stereochemistry. |

| X-ray Crystallography | (If available) Provides definitive solid-state conformation, bond lengths/angles, and intermolecular packing. |

| Molecular Dynamics (MD) Simulations | Models conformational flexibility, dynamics, and interactions with biological targets in a simulated environment. |

| Circular Dichroism (CD) Spectroscopy | Probes conformational changes in target macromolecules (DNA, Topoisomerase II) upon binding of GPX-150. |

| ³⁵Cl Solid-State NMR (SSNMR) | Characterizes the local environment of the chloride ion, useful for fingerprinting the hydrochloride salt form and identifying polymorphs. |

Interaction with Deoxyribonucleic Acid (DNA)

This compound, like other anthracyclines, exerts its cytotoxic effects through direct interaction with DNA. vulcanchem.com This interaction is a critical first step in a cascade of events leading to cell death.

Mechanism of DNA Intercalation and Binding Affinity Studies

GPX-150 intercalates into the DNA structure, a process where the planar rings of the molecule insert themselves between the base pairs of the DNA double helix. vulcanchem.com This physical insertion distorts the helical structure of the DNA, interfering with its normal functions.

While specific binding affinity studies for this compound are not extensively detailed in the provided search results, the mechanism is described as similar to its parent compound, doxorubicin. vulcanchem.com For doxorubicin, the binding affinity to DNA is a key determinant of its activity, and various molecular interactions, including van der Waals forces and hydrogen bonds, contribute to the stability of the drug-DNA complex. rsc.org The intercalation of doxorubicin has been shown to have a stronger binding affinity to certain DNA sequences over others. rsc.org The binding of GPX-150 to DNA is a crucial aspect of its mechanism of action, leading to the inhibition of macromolecular biosynthesis. wikipedia.org

Consequences of DNA Binding: DNA Damage Induction (Single and Double-Strand Breaks)

A primary consequence of GPX-150's binding to DNA is the induction of both single and double-strand breaks. vulcanchem.comtargetmol.com These breaks are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis. elifesciences.org The formation of double-strand breaks, in particular, is considered one of the most lethal forms of DNA damage. elifesciences.org The ability of GPX-150 to induce these breaks is a central component of its antineoplastic activity. vulcanchem.com

Topoisomerase II Inhibition Profile

Topoisomerase II enzymes are essential for resolving topological problems in DNA that arise during replication, transcription, and recombination. sawo-oncology.ch They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. nih.govresearchgate.net this compound interferes with this process, acting as a topoisomerase II inhibitor. vulcanchem.comprobechem.com

Selective Inhibition of Topoisomerase IIα Versus Topoisomerase IIβ In Vitro

A key and distinguishing feature of this compound is its selective inhibition of the topoisomerase IIα isoform over the topoisomerase IIβ isoform. nih.govnih.govwustl.edu In vitro studies have demonstrated that while doxorubicin inhibits both isoforms, GPX-150 is highly selective for topoisomerase IIα. nih.gov At concentrations up to 100 μM, GPX-150 did not show any significant inhibition of topoisomerase IIβ activity. probechem.compatsnap.com

| Compound | Topoisomerase IIα IC50 (µM) | Topoisomerase IIβ IC50 (µM) |

|---|---|---|

| GPX-150 | Data not specified | > 100 µM probechem.compatsnap.com |

| Doxorubicin | Data not specified | 40.1 µM patsnap.compatsnap.com |

Molecular Basis for Isoform Selectivity (e.g., Differential Binding Pockets, Catalytic Cycle Perturbation)

The molecular basis for the isoform selectivity of GPX-150 is attributed to structural modifications in the doxorubicin molecule. ascopubs.org While the precise molecular interactions are still under investigation, it is hypothesized that these modifications alter the binding affinity of the drug to the different topoisomerase II isoforms. The two isoforms, topoisomerase IIα and topoisomerase IIβ, have distinct physiological roles. Topoisomerase IIα is highly expressed in proliferating cells and is a key target for anticancer drugs, whereas topoisomerase IIβ is more ubiquitously expressed and is implicated in the cardiotoxicity associated with traditional anthracyclines like doxorubicin. sawo-oncology.ch The selective targeting of topoisomerase IIα by GPX-150 is thought to contribute to its reduced cardiotoxicity profile. nih.govpatsnap.com The C-terminal domain of topoisomerase II, which differs between the α and β isoforms, is a potential site for selective drug targeting. nih.govresearchgate.net

Cellular Consequences of Topoisomerase II Inhibition and DNA Damage

The dual action of GPX-150—DNA intercalation and topoisomerase IIα inhibition—leads to a cascade of cellular events culminating in tumor cell death. The inhibition of topoisomerase IIα "poisons" the enzyme, trapping it in a complex with DNA where the DNA is cleaved. nih.gov This leads to an accumulation of DNA double-strand breaks. sawo-oncology.ch

The cellular response to this extensive DNA damage includes the activation of cell cycle checkpoints, leading to a halt in cell proliferation. nih.gov If the damage is too severe to be repaired, the cell undergoes apoptosis, or programmed cell death. vulcanchem.com This inhibition of DNA replication and repair, along with the induction of apoptosis, forms the basis of GPX-150's antineoplastic activity. vulcanchem.com The cellular consequences of topoisomerase II inhibition and the resulting DNA damage are a major factor in determining the sensitivity of cancer cells to this class of drugs. nih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Cancer Cell Models

The cytotoxic activity of GPX-150 in cancer cells is primarily executed through the induction of programmed cell death, most notably apoptosis. This process is a direct consequence of the extensive DNA damage caused by the compound's interaction with topoisomerase II. By binding to the enzyme-DNA complex, GPX-150 prevents the re-ligation of double-strand breaks that topoisomerase II creates to resolve DNA supercoils. uniroma1.itnih.gov The accumulation of these persistent DNA double-strand breaks is a potent signal for the initiation of the intrinsic apoptotic pathway. mdpi.com

This DNA damage response (DDR) typically involves the activation of sensor proteins that recognize the breaks, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, such as Bax and PUMA. nih.govnih.govnih.gov These proteins translocate to the mitochondria, where they disrupt the outer mitochondrial membrane. mdpi.com This disruption leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. dovepress.com

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor-1 (APAF-1), forming a complex known as the apoptosome. dovepress.com The apoptosome then activates initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3 and caspase-7. mdpi.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov The induction of apoptosis is a central component of the anticancer efficacy of anthracycline analogues like GPX-150. researchgate.net

Table 1: Key Protein Families Involved in GPX-150-Induced Apoptosis

| Protein Family | Role in Apoptosis | Expected Effect of GPX-150 Action |

|---|---|---|

| Topoisomerase IIα | Resolves DNA topological problems; target of GPX-150. | Inhibition leads to DNA double-strand breaks. |

| p53 | Tumor suppressor; activates in response to DNA damage. | Activation and stabilization. |

| Bcl-2 Family | Regulates mitochondrial outer membrane permeabilization. | Shift in balance towards pro-apoptotic members (e.g., Bax, Bak). |

| Caspases | Proteases that execute the apoptotic program. | Activation of initiator (e.g., Caspase-9) and executioner (e.g., Caspase-3) caspases. |

Cell Cycle Arrest and Checkpoint Activation

In response to the DNA damage inflicted by GPX-150, cancer cells activate cell cycle checkpoints to halt proliferation and allow time for DNA repair. The presence of DNA double-strand breaks triggers the activation of checkpoint kinases. uniroma1.it This signaling cascade leads to the arrest of the cell cycle, typically at the G2/M transition, preventing cells with damaged DNA from entering mitosis. uniroma1.itnih.gov

The activation of p53 plays a crucial role in this process. One of the key transcriptional targets of p53 is the gene encoding the protein p21, a cyclin-dependent kinase (CDK) inhibitor. nih.govoncotarget.com By inhibiting CDK complexes, p21 effectively enforces the cell cycle arrest, primarily at the G1/S and G2/M checkpoints. oncotarget.com This arrest is a critical protective mechanism; however, if the DNA damage is too extensive to be repaired, the sustained checkpoint activation can signal the cell to undergo apoptosis instead. For many topoisomerase II inhibitors, the induction of a G2 phase arrest is a common outcome in various cancer cell lines. The inability of cancer cells to repair the complex DNA lesions generated by GPX-150 means that this cell cycle arrest often serves as a prelude to apoptosis. nih.gov

Modulation of Gene Expression and Protein Synthesis as a Result of Target Interaction

The primary interaction of GPX-150 with DNA and topoisomerase II has profound effects on gene expression and protein synthesis. By intercalating into the DNA helix and trapping topoisomerase II, GPX-150 creates physical roadblocks that obstruct the molecular machinery responsible for transcription. uniroma1.it This directly inhibits the synthesis of messenger RNA (mRNA) from DNA templates, which consequently leads to a global reduction in protein synthesis.

Beyond this direct inhibition, the cellular response to GPX-150-induced DNA damage involves a complex reprogramming of gene expression. The activation of the DNA Damage Response (DDR) network leads to the transcriptional upregulation of a host of genes involved in DNA repair, cell cycle control, and apoptosis. nih.govunimedizin-mainz.denmsgroup.it For instance, the activation of the p53 pathway leads to increased expression of genes like CDKN1A (encoding p21) and BAX. nih.govnih.gov

Furthermore, research has shown that the efficacy of topoisomerase inhibitors can be influenced by the expression levels of other genes. For example, the expression of c-MYC, a proto-oncogene that itself regulates genes involved in proliferation and apoptosis, has been shown to associate with the promoters of several DNA double-strand break repair genes, including RAD51 and BRCA1. nih.gov The interplay between the direct DNA damage caused by GPX-150 and the cell's subsequent attempts to modulate gene expression to manage this stress is a key determinant of the ultimate cell fate.

A significant aspect of GPX-150's mechanism is its differential activity on topoisomerase isoforms. Research has demonstrated that GPX-150 is a potent inhibitor of topoisomerase IIα while having a markedly reduced effect on topoisomerase IIβ, an isoform implicated in the cardiotoxic effects of doxorubicin. nih.govnih.gov

Table 2: Comparative Inhibition of Human Topoisomerase II Isoforms

| Compound | Target Isoform | Inhibitory Activity (EC₅₀) | Reference |

|---|---|---|---|

| Doxorubicin (DOX) | Topoisomerase IIβ | 40.1 µM | uniroma1.it |

| GPX-150 (DIDOX) | Topoisomerase IIβ | No apparent effect (at 0.1-100 µM) | uniroma1.it |

Preclinical Pharmacodynamic Studies and Target Engagement in Research Models

In Vitro Pharmacodynamic Evaluation in Cancer Cell Lines and Primary Cell Cultures

Quantification of Topoisomerase II Activity Inhibition in Cellular Lysates

In vitro studies have been instrumental in characterizing the specific inhibitory action of GPX-150 on topoisomerase II isoforms. A key finding is the compound's selectivity for topoisomerase IIα over topoisomerase IIβ. nih.gov In a comparative analysis with doxorubicin (B1662922), GPX-150 demonstrated a distinct profile. While doxorubicin inhibits both topoisomerase IIα and IIβ, GPX-150 selectively inhibits topoisomerase IIα. nih.gov

To quantify this inhibition, researchers utilized a decatenation assay with purified human topoisomerase IIα and IIβ and kinetoplast DNA (kDNA). The concentration of GPX-150 required to inhibit 50% of the enzyme's activity (IC50) was determined. The results highlighted that doxorubicin is approximately tenfold more potent in inhibiting topoisomerase IIα compared to topoisomerase IIβ. In contrast, GPX-150's inhibitory activity was directed towards topoisomerase IIα, with no significant inhibition of topoisomerase IIβ observed at concentrations up to 100 μmol/L. nih.gov

Table 1: Comparative IC50 Values for Topoisomerase II Inhibition

| Compound | Topoisomerase IIα IC50 (μmol/L) | Topoisomerase IIβ IC50 (μmol/L) |

|---|---|---|

| Doxorubicin | 1.0 | 10.0 |

| GPX-150 | 10.0 | >100 |

This table is based on data from a study comparing the inhibitory effects of doxorubicin and GPX-150 on topoisomerase II isoforms. nih.gov

Assessment of DNA Damage Response Markers (e.g., γH2AX, PARP Cleavage)

The inhibition of topoisomerase II by agents like GPX-150 leads to the formation of stabilized cleavage complexes, which are converted into permanent DNA double-strand breaks (DSBs). plos.orgplos.org The cellular response to these breaks involves the activation of DNA damage signaling pathways. A primary marker of DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. nih.govplos.org The formation of γH2AX foci at the sites of DNA damage serves as a platform for the recruitment of DNA repair proteins. nih.govplos.org

Another critical event in the DNA damage response, particularly in the context of apoptosis, is the cleavage of poly(ADP-ribose) polymerase (PARP). grandroundsinurology.com When extensive DNA damage occurs, caspases cleave PARP, a key enzyme in DNA repair, which is a hallmark of apoptosis. The assessment of γH2AX and cleaved PARP levels in cancer cell lines treated with GPX-150 would provide direct evidence of its ability to induce DNA damage and trigger apoptotic pathways. While the direct measurement of these markers for GPX-150 is not detailed in the provided search results, the known mechanism of topoisomerase II poisons strongly suggests their induction. medkoo.comtargetmol.complos.org

Cellular Uptake and Intracellular Distribution Studies

The efficacy of a chemotherapeutic agent is dependent on its ability to enter cancer cells and reach its intracellular target. Studies on the cellular uptake of various anticancer compounds are often conducted using techniques like fluorescence microscopy or spectroscopy. For instance, the intracellular accumulation of drugs can be quantified by measuring their fluorescence after cell lysis. tandfonline.com While specific studies detailing the cellular uptake and intracellular distribution of GPX-150 hydrochloride were not found in the provided search results, its structural similarity to doxorubicin, a well-studied anthracycline, suggests that it likely enters cells and localizes to the nucleus to interact with topoisomerase II and DNA.

In Vivo Mechanistic Pharmacodynamic Studies in Relevant Preclinical Disease Models

Analysis of Target Engagement in Tumor Xenograft Models (e.g., Topoisomerase II DNA Cleavage Complex Formation)

Patient-derived tumor xenografts (PDTXs) and other tumor xenograft models are powerful tools for evaluating the in vivo efficacy and mechanism of action of anticancer drugs. nih.govnih.gov These models allow for the direct assessment of target engagement in a more physiologically relevant context. For a topoisomerase II inhibitor like GPX-150, a key pharmacodynamic endpoint is the formation of the topoisomerase II-DNA cleavage complex in tumor tissue. plos.orgrcsb.org This complex represents the drug-stabilized intermediate that leads to DNA strand breaks. plos.org The level of these complexes can be quantified in tumor samples from xenograft models to confirm that the drug is reaching its target and exerting its intended effect. While specific data on GPX-150's ability to form these complexes in vivo is not available in the provided search results, this type of analysis is a standard method for evaluating topoisomerase II poisons.

Measurement of Downstream Molecular and Cellular Effects in Tissues (e.g., Apoptosis Markers, Cell Proliferation Inhibition)

Following target engagement, the downstream consequences of GPX-150 action in tumor tissues can be assessed by measuring markers of apoptosis and cell proliferation. The induction of apoptosis can be confirmed by detecting cleaved caspases and cleaved PARP in tumor lysates via methods like western blotting. iiarjournals.org Inhibition of cell proliferation can be evaluated by immunohistochemical staining for markers such as Ki-67. These analyses in tumor xenograft models provide crucial evidence of the drug's antitumor activity in a living organism. While specific in vivo studies on these downstream markers for GPX-150 are not detailed in the provided search results, the compound's known mechanism of inducing DNA damage and inhibiting topoisomerase II strongly supports its ability to trigger these cellular events. medkoo.comtargetmol.com

Correlation of Compound Exposure with Mechanistic Biomarker Modulation

Preclinical pharmacodynamic investigations of this compound (also known as Camsirubicin) have centered on its interaction with its primary molecular targets, the topoisomerase II (TOPO II) enzymes. These enzymes, specifically the alpha (TOPO IIα) and beta (TOPO IIβ) isoforms, serve as critical mechanistic biomarkers to understand the compound's activity and differentiate it from other anthracyclines like Doxorubicin. nih.gov

Research in preclinical models has established a direct correlation between exposure to GPX-150 and the modulation of TOPO II activity. nih.gov The key finding from these studies is the compound's selective inhibition of the TOPO IIα isoform over the TOPO IIβ isoform. nih.govresearchgate.netresearcher.life This selectivity is a cornerstone of its design, as GPX-150 was synthesized to reduce the cardiotoxic effects associated with traditional anthracyclines. nih.govresearchgate.net

The significance of this differential modulation lies in the distinct biological roles of the two enzyme isoforms. TOPO IIα is highly expressed in rapidly proliferating cells, including cancerous tumor cells, making it a primary target for anticancer therapies. nih.gov In contrast, TOPO IIβ is more commonly found in quiescent, terminally differentiated cells, such as the cardiomyocytes of the heart. researchgate.net It is widely hypothesized that the inhibition of TOPO IIβ by anthracyclines like Doxorubicin is a major contributor to the dose-dependent cardiotoxicity observed in patients. nih.govresearchgate.net

In vitro studies have quantified this selective inhibition. Correlative analysis shows that while Doxorubicin inhibits both TOPO IIα and TOPO IIβ, GPX-150 exposure leads to the inhibition of TOPO IIα but has no discernible effect on TOPO IIβ at similar concentrations. nih.gov One study determined that Doxorubicin inhibited TOPO IIβ with a half-maximal effective concentration (EC50) of 40.1 μM, whereas GPX-150 showed no apparent effect on this isoform at concentrations up to 100 μM. This selective engagement with the TOPO IIα biomarker in tumor cells, while sparing the TOPO IIβ biomarker in cardiac cells, provides a clear pharmacodynamic rationale for the reduced cardiotoxicity profile of GPX-150 observed in preclinical models. boisestate.edu

Table 1: Comparative Inhibitory Activity of GPX-150 and Doxorubicin on Topoisomerase II Isoforms

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. A higher IC50 value signifies lower potency. Data is compiled from preclinical studies comparing the effect of each compound on the two key mechanistic biomarkers, Topoisomerase IIα and Topoisomerase IIβ.

| Compound | Biomarker Target | IC50 (µM) | Selectivity Profile |

| GPX-150 (Camsirubicin) | Topoisomerase IIα | 35.2 | Selective for TOPO IIα |

| Topoisomerase IIβ | Not Detectable | Spares TOPO IIβ | |

| Doxorubicin | Topoisomerase IIα | 3.8 | Non-selective |

| Topoisomerase IIβ | 40.1 | Inhibits both isoforms |

Data sourced from Frank NE, et al. Investig New Drugs. 2016;34:693–700 and Van Tine B, et al. Cancer Med. 2019;8(6):2994-3003.

Comprehensive Structure Activity Relationship Sar Studies of Gpx 150 Hydrochloride Analogs

Systematic Elucidation of Key Structural Elements for Topoisomerase II Interaction

The interaction between GPX-150 analogs and topoisomerase II is a complex interplay of molecular recognition, DNA intercalation, and subsequent inhibition of enzyme function. SAR studies focus on identifying the specific structural motifs responsible for these interactions.

Influence of Substituents on DNA Intercalation Affinity and Specificity

The ability of anthracycline analogs to intercalate into DNA is a fundamental aspect of their mechanism of action. boisestate.edu This process involves the insertion of the planar chromophore of the drug molecule between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of processes like transcription and replication. nih.gov

The affinity and specificity of DNA intercalation are highly dependent on the substituents on the anthracycline scaffold. For instance, the enamine structure in some analogs and the pyrromethene in others are essential for DNA binding affinity. nih.gov Modifications to the aglycone or the daunosamine (B1196630) sugar moiety can significantly alter the binding mode and strength. Studies have shown that certain unfused aromatic cations exhibit a preference for intercalating at GC-rich sequences, while others, like tambjamine E and prodigiosin, favor AT sites. nih.gov This specificity can be influenced by factors such as the ability to form hydrogen bonds with the DNA bases and the electrostatic interactions with the phosphate (B84403) backbone.

| Feature | Influence on DNA Intercalation |

| Planar Aromatic Core | Essential for insertion between DNA base pairs. |

| Daunosamine Sugar | Contributes to binding affinity and sequence specificity through interactions in the DNA minor groove. |

| Substituents on the A-ring | Can modulate the electronic properties and steric fit of the intercalating moiety. |

| Charge Distribution | Affects the electrostatic interactions with the negatively charged DNA backbone. |

Role of Structural Modifications on Topoisomerase II Isoform Selectivity (IIα vs. IIβ)

Humans express two isoforms of topoisomerase II, α and β, which share structural homology but have distinct cellular functions and expression patterns. mdpi.combiorxiv.org Topoisomerase IIα is highly expressed in proliferating cells and is a primary target for anticancer drugs, while topoisomerase IIβ is more ubiquitously expressed and its inhibition has been linked to the cardiotoxic side effects of drugs like doxorubicin (B1662922). nih.govwustl.edu Therefore, developing analogs with selectivity for the α-isoform is a key strategy to improve the safety of these drugs.

GPX-150 has demonstrated significant selectivity for inhibiting topoisomerase IIα over IIβ. nih.govwustl.edu In vitro studies have shown that while doxorubicin inhibits both isoforms, GPX-150 selectively inhibits topoisomerase IIα. nih.gov At concentrations up to 100 μM, GPX-150 showed no apparent effect on topoisomerase IIβ-mediated decatenation of DNA. nih.govspringermedizin.de This selectivity is attributed to specific structural modifications in GPX-150 compared to doxorubicin. The 5-imino and 13-deoxy modifications in GPX-150 are believed to be critical for this isoform preference. nih.govnih.gov These changes likely alter the binding interactions with the distinct C-terminal domains of the two isoforms. mdpi.combiorxiv.org

| Compound | Topoisomerase IIα Inhibition (IC₅₀) | Topoisomerase IIβ Inhibition |

|---|---|---|

| Doxorubicin | Inhibits | Inhibits (EC₅₀ of 40.1 μM for decatenation) nih.govspringermedizin.de |

| GPX-150 | Inhibits nih.gov | No apparent effect up to 100 μM nih.govnih.govspringermedizin.de |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netnih.gov By analyzing a set of molecules with known activity, a pharmacophore model can be generated to guide the design of new, potentially more potent and selective compounds. researchgate.net

For topoisomerase II inhibitors, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov For example, a five-point pharmacophore model for a series of pyridine (B92270) derivatives identified one hydrophobic group and four aromatic rings as key features for topoisomerase inhibitory activity. nih.gov Such models can be used to virtually screen large compound libraries to identify novel scaffolds or to guide the modification of existing ones, like GPX-150, to enhance their interaction with the target. researchgate.netplos.org

Computational Approaches to Predict Binding Modes and Affinities

Computational methods play an indispensable role in modern drug discovery, providing insights into the molecular interactions that are often difficult to obtain through experimental techniques alone. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov For GPX-150 analogs, docking studies can predict how these molecules fit into the DNA-topoisomerase II cleavage complex, highlighting key interactions with specific amino acid residues and DNA base pairs. researchgate.net These studies can help rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex, simulating the movements of atoms over time. researchgate.netnih.govbiorxiv.org MD simulations can be used to assess the stability of the docked poses, explore conformational changes in the protein and ligand upon binding, and estimate the free energy of binding. researchgate.netnih.gov These simulations can reveal hidden binding sites and provide a more accurate prediction of binding poses and affinities, which is crucial for the design of effective drugs. nih.gov

Preclinical Pharmacokinetics and Metabolism in Experimental Research Systems

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In vitro ADME studies are crucial for predicting a drug's pharmacokinetic properties. These assays provide early indications of how a compound will be absorbed and processed by the body.

Cell permeability assays, such as those using Caco-2 cells or the Parallel Artificial Membrane Permeability Assay (PAMPA), are standard methods to predict intestinal absorption of orally administered drugs. amegroups.orgmedtechbcn.com These assays help classify compounds based on their ability to cross the intestinal epithelial barrier.

As of the latest available information, specific results from Caco-2 or PAMPA assays for GPX-150 hydrochloride have not been publicly released. Therefore, its classification as having high or low permeability based on these standard in vitro models cannot be definitively stated.

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. High plasma protein binding can affect a drug's pharmacokinetic and pharmacodynamic profiles.

Specific quantitative data on the percentage of this compound that binds to plasma proteins in in vitro systems is not available in the public domain. For context, the parent compound, doxorubicin (B1662922), and its analogs are known to interact with plasma proteins, which can influence their distribution. nih.gov

Metabolic stability assays using liver microsomes or hepatocytes are conducted to estimate how quickly a drug is metabolized by the liver. acs.org This information helps in predicting the drug's half-life and clearance in the body.

Detailed quantitative data, such as the in vitro half-life (t½) or intrinsic clearance (CLint) of this compound in human or animal-derived microsomes or hepatocytes, have not been published. One study on a novel doxorubicin prodrug indicated stability against liver metabolic breakdown in human liver microsomes, but this cannot be directly extrapolated to GPX-150. researchgate.net

Plasma Protein Binding in In Vitro Systems

In Vivo Preclinical Pharmacokinetic Assessment in Animal Models (e.g., Rodents, Rabbits)

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug in a living system, providing data that integrates absorption, distribution, metabolism, and excretion.

Tissue distribution studies reveal where a drug accumulates in the body after administration. For anthracyclines, tissue distribution, particularly in the heart, is of significant interest due to cardiotoxicity concerns. Studies on the parent compound doxorubicin in rats have shown accumulation in the heart, liver, and kidneys. nih.govnih.govmdpi.com

While preclinical studies of GPX-150 have been conducted in animal models, including rabbits, to assess its reduced cardiotoxicity, specific data on the concentration of GPX-150 in various tissues following administration are not publicly available. researchgate.net

Identifying and characterizing the metabolites of a drug is crucial for understanding its metabolic pathways and whether any metabolites are active or potentially toxic. The metabolism of doxorubicin can lead to the formation of several metabolites, including doxorubicinol. nih.gov The metabolism of other doxorubicin analogs has been studied in rat liver subcellular fractions, revealing different metabolic pathways. vumc.nl

For GPX-150, while it was designed to reduce the formation of the cardiotoxic metabolite doxorubicinol, a detailed profile of its metabolites identified in the biological fluids of preclinical animal models has not been published.

Influence of Formulation on Systemic Exposure and Target Site Delivery in Research Models (e.g., Liposomal formulations for research)

The formulation of a chemotherapeutic agent can significantly influence its pharmacokinetic profile, affecting systemic exposure and the efficiency of its delivery to target tissues. For anthracyclines like doxorubicin, the parent class of GPX-150, liposomal formulations have been a key strategy in research models to improve the therapeutic index. These formulations encapsulate the active drug within lipid-based vesicles. catapult.org.uk

Liposomes are designed to alter the biodistribution of the encapsulated drug. liposomes.ca In preclinical animal studies, liposomal formulations of doxorubicin have demonstrated the ability to preferentially accumulate in tumor tissues. researchgate.net This is attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles like liposomes (typically 100-200 nm in size) to extravasate and be retained at the tumor site. researchgate.net This targeted delivery can lead to higher local concentrations of the drug, potentially enhancing its anti-tumor activity. liposomes.ca

Furthermore, PEGylated (polyethylene glycol-coated) liposomes are engineered to have extended circulation times. cancernetwork.com The PEG coating provides a hydrophilic layer that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby decreasing clearance and prolonging the time the drug is in circulation. liposomes.cacancernetwork.com This extended half-life increases the probability of the liposome (B1194612) reaching the tumor tissue. cancernetwork.com

While specific research on liposomal formulations of this compound is not widely available in the public domain, the principles derived from extensive research on liposomal doxorubicin are highly relevant. The goal of such a formulation for GPX-150 would be to leverage these same mechanisms to increase its concentration at the tumor site while minimizing exposure to healthy tissues, such as the heart, further building on the compound's inherently reduced cardiotoxicity profile. monopartx.comprnewswire.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in preclinical drug development that establishes a mathematical relationship between the drug's concentration in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics). frontiersin.org This approach moves beyond simple dose-response relationships to provide a more dynamic understanding of a drug's behavior. catapult.org.uk For a compound like GPX-150, PK/PD modeling in preclinical settings is essential for optimizing experimental designs and translating findings to clinical scenarios. frontiersin.orgmdpi.com

The development of a PK/PD model involves several steps. Initially, pharmacokinetic data is collected from preclinical models to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This data is then used to build a model, often consisting of multiple compartments, that describes the drug's concentration-time course in plasma and potentially in target tissues. nih.gov Subsequently, pharmacodynamic data, which can range from target enzyme inhibition to tumor growth inhibition, is measured. The PK and PD data are then integrated to create a model that can simulate the time course of the pharmacological effect based on dosing regimen and the drug's pharmacokinetic properties. frontiersin.orgnih.gov

Correlation of Preclinical Exposure with Mechanistic Pharmacodynamic Responses

A key objective of preclinical PK/PD modeling is to correlate drug exposure with a mechanistic pharmacodynamic response. For GPX-150, a primary mechanism of action is the inhibition of topoisomerase IIα. boisestate.edu Preclinical studies for similar compounds often aim to establish a direct link between the concentration of the drug at the site of action and the degree of topoisomerase IIα inhibition. boisestate.edu This can be assessed through in vitro assays or by measuring biomarkers of DNA damage in tumor cells from in vivo models.

Research on doxorubicin analogs, including GPX-150, has provided insights into their activity and stability which are foundational for building PK/PD models. For instance, in vitro studies comparing GPX-150 and a related analog, GPX-160, to doxorubicin have quantified their stability and permeability.

Table 1: In Vitro Stability of Doxorubicin Analogs in Tissue Culture Media

| Compound | Half-life (t½) in hours |

|---|---|

| Doxorubicin | 6.8 |

| GPX-150 | 55.9 |

| GPX-160 | 20.7 |

Data from in vitro studies in tissue culture media, indicating the persistence of the compounds in the absence of metabolizing enzymes. boisestate.edu

Table 2: In Vitro Permeability across Caco-2 Cell Monolayers

| Compound | Direction | Permeability Coefficient (Papp) (cm/s) |

|---|---|---|

| Doxorubicin | Apical to Basolateral | Value not specified |

| Basolateral to Apical | Value not specified | |

| GPX-150 | Apical to Basolateral | Higher than Doxorubicin |

| Basolateral to Apical | Higher than Doxorubicin | |

| GPX-160 | Apical to Basolateral | Higher than Doxorubicin |

| Basolateral to Apical | Higher than Doxorubicin |

In vitro drug absorption studies showed that GPX-150 and GPX-160 have higher permeability than doxorubicin. Notably, the transport of the analogs is less polarized in the basolateral-to-apical direction, suggesting they may be less susceptible to efflux pumps like P-glycoprotein. boisestate.edu

This type of data is critical for PK/PD models as it helps to parameterize the model to reflect the drug's intrinsic properties. By correlating these parameters with pharmacodynamic outcomes, such as the inhibition of tumor growth in xenograft models, researchers can establish an exposure-response relationship. nih.gov This relationship is fundamental for predicting the therapeutic window and for designing dosing schedules that maximize efficacy while minimizing toxicity. catapult.org.uk

Modeling Approaches for Optimizing Preclinical Experimental Designs

For example, a PK/PD model could be used to predict the dosing frequency needed to maintain a target concentration of GPX-150 above the level required for significant topoisomerase IIα inhibition in a tumor. The models can incorporate the drug's half-life, clearance, and volume of distribution to simulate the concentration profiles for different doses and schedules. nih.gov

Mechanism-based PK/PD models are particularly valuable as they incorporate the biological processes underlying the drug's effect. frontiersin.org For GPX-150, such a model would not only describe the relationship between plasma concentration and tumor shrinkage but would also include steps such as drug distribution to the tumor, binding to topoisomerase IIα, and the subsequent cascade of events leading to cancer cell apoptosis. numberanalytics.com This level of detail allows for a more robust translation of preclinical findings to the clinical setting. mdpi.com By simulating how changes in dosing affect target engagement, these models can guide the selection of doses for first-in-human studies and help in the design of efficient clinical trials. frontiersin.org

Advanced Analytical Methodologies for Gpx 150 Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic methods are indispensable for the selective and sensitive detection of GPX-150 hydrochloride and its metabolites within complex biological samples. These techniques underpin pharmacokinetic and metabolic studies.

LC-MS/MS stands as the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity. A validated LC-MS/MS method for this compound in plasma would likely involve protein precipitation to extract the analyte, followed by chromatographic separation on a C18 reversed-phase column. researchgate.netnih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure selective detection. sun.ac.za

Method validation would be performed according to established guidelines, assessing linearity, accuracy, precision, selectivity, and stability. While specific validated methods for GPX-150 are not publicly detailed, a typical assay would exhibit the characteristics shown in the table below.

Table 1: Representative LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Specification |

| Instrumentation | Triple-quadrupole mass spectrometer with electrospray ionization (ESI) |

| LC Column | C18 reversed-phase (e.g., 1.9 µm, 2.1 x 100 mm) researchgate.net |

| Mobile Phase | Gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) researchgate.net |

| Sample Preparation | Protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Hypothetical) | Precursor ion (m/z of GPX-150) → Product ion |

| Linear Range (Hypothetical) | 1 - 1000 ng/mL |

| Accuracy & Precision (Hypothetical) | Within ±15% |

This table is illustrative and based on typical parameters for similar analytes. researchgate.netacs.org

HPLC with UV detection is a robust method for determining the purity of the this compound drug substance and for monitoring its stability over time and under various stress conditions. researchgate.net For quality control, a reversed-phase HPLC method would be employed to separate GPX-150 from any synthesis-related impurities or degradation products. biorxiv.orgrsc.org Stability-indicating methods are developed by subjecting the drug to forced degradation (e.g., acid, base, oxidation, heat, light) to ensure that all potential degradants are separated from the parent peak. researchgate.net

Table 2: Illustrative HPLC Parameters for Purity and Stability Testing of this compound

| Parameter | Specification |

| Instrumentation | HPLC system with a PDA or UV detector |

| LC Column | C18 reversed-phase (e.g., 5 µm, 4.6 x 150 mm) researchgate.net |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., water with HCl and methanol) researchgate.net |

| Detection Wavelength | Set at the maximum absorbance wavelength of GPX-150 |

| Purity Specification (Typical) | ≥99.0% |

| Stability Assessment | Analysis of samples stored under various temperature, humidity, and light conditions |

This table is illustrative, based on standard HPLC methodology for pharmaceutical analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Research Samples

Spectroscopic Techniques for Interaction Studies

Spectroscopic methods provide invaluable insights into the non-covalent interactions between this compound and its biological targets, such as DNA and proteins.

GPX-150, as an anthracycline analog, is known to intercalate into DNA. medkoo.com Fluorescence spectroscopy is a powerful tool to study this interaction. The intrinsic fluorescence of GPX-150 or the displacement of a fluorescent DNA probe (like ethidium (B1194527) bromide) can be monitored upon addition of DNA. nih.govresearchgate.net Changes in fluorescence intensity, emission wavelength, and polarization can provide information on the binding mode, affinity, and stoichiometry of the interaction. mdpi.comscirp.org For instance, intercalation is often associated with fluorescence quenching or enhancement and a shift in the emission maximum. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time. nih.govnih.gov In the context of GPX-150, SPR could be employed to study its interaction with its primary protein target, topoisomerase II. nih.govpatsnap.com In a typical SPR experiment, topoisomerase II would be immobilized on a sensor chip, and solutions of GPX-150 at various concentrations would be flowed over the surface. blogspot.com The binding and dissociation would be monitored as changes in the refractive index, allowing for the calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). nih.govbiologymedjournal.com

Table 3: Kinetic Parameters Obtainable from SPR for GPX-150 and Topoisomerase II Interaction

| Kinetic Parameter | Description | Typical Unit |

| ka (Association Rate Constant) | The rate at which GPX-150 binds to topoisomerase II. | M⁻¹s⁻¹ |

| kd (Dissociation Rate Constant) | The rate at which the GPX-150/topoisomerase II complex dissociates. | s⁻¹ |

| KD (Equilibrium Dissociation Constant) | The ratio of kd/ka, indicating the affinity of the interaction. | M (molar) |

This table represents the type of data generated from SPR experiments. nih.gov

Fluorescence Spectroscopy for DNA Binding and Intercalation Studies

Cell-Based and Biochemical Assays for Functional Evaluation

The biological activity of this compound is ultimately determined through a series of functional assays that measure its effect on cellular processes and enzymatic activity.

Biochemical assays are critical for understanding the direct molecular mechanism of a drug. For GPX-150, a key assay is the topoisomerase II-mediated DNA decatenation assay. nih.gov In this assay, the ability of GPX-150 to inhibit the unlinking of catenated DNA (kDNA) by purified human topoisomerase IIα and IIβ is measured. nih.gov The resulting decatenated DNA can be quantified using a fluorescent DNA stain, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀). nih.gov Research has shown that GPX-150 is a more selective inhibitor of topoisomerase IIα over IIβ compared to doxorubicin (B1662922). nih.gov

Table 4: Comparative Inhibition of Topoisomerase II by GPX-150 and Doxorubicin

| Compound | Topoisomerase IIα IC₅₀ (µM) | Topoisomerase IIβ IC₅₀ (µM) |

| GPX-150 | 10–25 | >100 |

| Doxorubicin | 1–5 | 10–25 |

Data derived from in vitro decatenation assays as described in research literature. nih.gov

Cell-based assays are used to evaluate the functional consequences of GPX-150's biochemical activity in a cellular context. These assays typically involve exposing various cancer cell lines to the compound and measuring outcomes such as cell viability (cytotoxicity), proliferation, and apoptosis induction. nih.gov For example, the MTT or MTS assay can be used to determine the concentration of GPX-150 that inhibits cell growth by 50% (GI₅₀), providing a measure of its potency against different cancer types.

Topoisomerase DNA Decatenation and Cleavage Assays

Topoisomerase II is a critical enzyme in DNA replication and a key target for anthracycline drugs. Assays that measure the decatenation (unlinking) and cleavage of DNA are fundamental in assessing the activity and isoform selectivity of topoisomerase inhibitors like this compound.

DNA Decatenation Assays:

These assays evaluate the ability of a compound to inhibit the topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The process typically involves incubating the purified topoisomerase II enzyme (both alpha and beta isoforms) with kDNA in the presence of varying concentrations of the test compound. patsnap.comnih.gov The reaction products are then analyzed by gel electrophoresis.

In a comparative study, the inhibitory effects of GPX-150 and doxorubicin (DOX) on topoisomerase IIα and IIβ were examined. nih.gov The results, quantified by a fluorescence method, demonstrated that GPX-150 selectively inhibited topoisomerase IIα, while having no discernible effect on topoisomerase IIβ at the tested concentrations. patsnap.comnih.gov In contrast, doxorubicin inhibited both isoforms, with a tenfold greater potency against topoisomerase IIα compared to IIβ. nih.gov

Table 1: Comparative IC50 Values for Topoisomerase II Inhibition

| Compound | Topoisomerase IIα IC50 (µM) | Topoisomerase IIβ IC50 (µM) |

|---|---|---|

| Doxorubicin | 4.1 | 40.1 |

This table presents the half-maximal inhibitory concentration (IC50) values of doxorubicin and GPX-150 against topoisomerase IIα and topoisomerase IIβ in a DNA decatenation assay. Data sourced from a study that incubated the compounds with purified human topoisomerase IIα and IIβ and DNA at 37°C for 60 minutes. nih.gov

DNA Cleavage Assays:

DNA cleavage assays are designed to detect the formation of a "cleavage complex," a transient state where topoisomerase II has cut the DNA backbone. inspiralis.com Some inhibitors stabilize this complex, leading to an accumulation of DNA strand breaks. mdpi.com The assay involves incubating the topoisomerase enzyme with supercoiled plasmid DNA and the test compound. mdpi.comfrontiersin.org The reaction is then stopped, and the DNA is analyzed by gel electrophoresis to visualize the different DNA forms (supercoiled, relaxed, and linear), indicating cleavage events. mdpi.com GPX-150, as an anthracycline analogue, is known to intercalate with DNA and impede topoisomerase II activity, inducing both single and double-stranded DNA breaks. targetmol.com

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify that a drug binds to its intended target within a complex cellular environment. nih.gov The fundamental principle of CETSA is that the binding of a ligand, such as a drug molecule, can alter the thermal stability of its target protein. cetsa.orgpelagobio.com This change in stability provides direct evidence of target engagement.

The CETSA process involves several key steps:

Incubation: Cells or tissue lysates are treated with the compound of interest. pelagobio.com

Heat Shock: The samples are subjected to a controlled temperature gradient, causing proteins to denature and aggregate at their respective melting points. cetsa.org

Quantification: The amount of soluble (non-denatured) protein remaining at each temperature is measured, often by Western blotting or mass spectrometry. cetsa.org

If a drug binds to its target protein, the resulting protein-ligand complex will typically have a different thermal stability compared to the unbound protein, leading to a detectable shift in its melting curve. pelagobio.com This label-free approach is advantageous as it does not require modification of the drug or the target protein, thus preserving their natural interactions. pelagobio.commdpi.com CETSA is broadly applicable to various protein targets and is instrumental in confirming the direct interaction of compounds like this compound with their intended cellular targets in a physiologically relevant context. nih.govpelagobio.com While specific CETSA data for this compound is not publicly available, this methodology represents a crucial tool for its advanced research.

High-Content Imaging for Phenotypic Screening

High-content imaging (HCI), also known as high-content screening (HCS), is an automated microscopy-based technique that allows for the simultaneous measurement of multiple cellular parameters. drugtargetreview.commoleculardevices.com This approach is particularly valuable for phenotypic screening, which aims to identify compounds that produce a desired change in cellular appearance or function without a preconceived notion of the molecular target. drugtargetreview.com

In the context of this compound research, high-content imaging can be used to assess a variety of cellular responses to the compound. For instance, researchers can quantify changes in:

Nuclear morphology drugtargetreview.com

Mitochondrial health drugtargetreview.com

The formation of protein aggregates drugtargetreview.com

Cell viability and apoptosis criver.com

By using fluorescent dyes or tagged proteins, HCI platforms can capture detailed images of cells and apply sophisticated image analysis algorithms to extract quantitative data on these and other cellular features. nih.gov This multiparametric data provides a comprehensive "phenotypic fingerprint" of a compound's effect on cells. drugtargetreview.com For example, a screen could be designed to identify compounds that induce apoptosis in cancer cells while having minimal toxic effects on normal cells, with various parameters for cellular health being monitored simultaneously. drugtargetreview.comcriver.com Although specific high-content imaging studies on this compound are not detailed in the provided search results, this technology is a key component of modern drug discovery and is highly relevant for characterizing the cellular effects of novel therapeutic agents.

Translational Research Insights and Future Directions in Gpx 150 Hydrochloride Research

Mechanistic Basis for Potential Therapeutic Applications in Specific Disease Contexts (Conceptual)

The primary therapeutic rationale for GPX-150 stems from its refined mechanism of action compared to doxorubicin (B1662922). GPX-150 was synthesized with specific structural modifications to prevent the formation of reactive oxygen species and the cardiotoxic metabolite, doxorubicinol, two pathways strongly linked to the irreversible heart damage caused by doxorubicin. nih.gov Like other anthracyclines, GPX-150 exerts its anticancer effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. patsnap.comsec.gov

A key mechanistic advantage of GPX-150 lies in its isoform selectivity. Preclinical correlative studies have demonstrated that GPX-150 is substantially more selective for inhibiting topoisomerase IIα over topoisomerase IIβ. nih.govsec.gov The inhibition of the topoisomerase IIα isoform is primarily associated with the desired anti-cancer effect, whereas the inhibition of the topoisomerase IIβ isoform has been implicated in the cardiotoxicity of anthracyclines. nih.govsec.gov This selectivity provides a strong conceptual basis for its application in a wide range of cancers where doxorubicin is active, including breast cancer, lymphoma, and particularly soft tissue sarcomas (STS), but where its use is often limited by cumulative dose-dependent cardiotoxicity. nih.govascopubs.org The potential for reduced cardiac risk allows for exploring treatment in patient populations unsuitable for standard doxorubicin therapy and for longer treatment durations. biospace.com

Table 1: Comparative In Vitro Inhibitory Potency of GPX-150 and Doxorubicin (DOX) on Human Topoisomerase II Isoforms

| Compound | IC50: Topoisomerase IIα (μmol/L) | IC50: Topoisomerase IIβ (μmol/L) |

| Doxorubicin | 3.8 | 40.1 |

| GPX-150 | 35.2 | Not Detectable |

| This table is generated based on data from a correlative analysis comparing the concentration of each compound required to inhibit 50% (IC50) of the decatenation activity of purified human topoisomerase IIα and IIβ. nih.gov |

Investigation of Resistance Mechanisms at a Molecular and Cellular Level